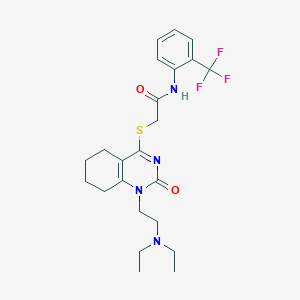

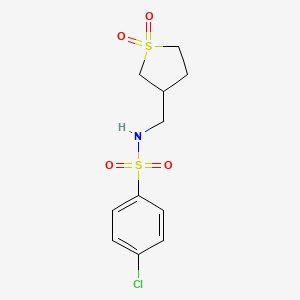

![molecular formula C8H14F3NO2 B2760024 Tert-butyl 2-[(2,2,2-trifluoroethyl)amino]acetate CAS No. 1183123-01-4](/img/structure/B2760024.png)

Tert-butyl 2-[(2,2,2-trifluoroethyl)amino]acetate

Descripción general

Descripción

Tert-butyl 2-[(2,2,2-trifluoroethyl)amino]acetate is a chemical compound with the CAS Number: 1183123-01-4 . It has a molecular weight of 213.2 . The compound is solid in physical form and is stored in a refrigerator .

Molecular Structure Analysis

The IUPAC name for this compound is tert-butyl [(2,2,2-trifluoroethyl)amino]acetate . The InChI code for this compound is 1S/C8H14F3NO2/c1-7(2,3)14-6(13)4-12-5-8(9,10)11/h12H,4-5H2,1-3H3 .Physical And Chemical Properties Analysis

Tert-butyl 2-[(2,2,2-trifluoroethyl)amino]acetate is a solid at room temperature . It is stored in a refrigerator .Aplicaciones Científicas De Investigación

NMR Tagging for High-Molecular-Weight Systems : O-tert-Butyltyrosine, a related compound, has been used as an NMR tag in protein research, owing to its clear and distinct NMR signals. This allows for the observation and assignment of resonances in large protein systems, like the DnaB hexamer, and facilitates the measurement of ligand binding affinities (Chen et al., 2015).

X-Ray Structure and DFT Studies : Research involving the synthesis of triazolyl-indole with alkylsulfanyl analogues, including a tert-butyl variant, has been conducted. This involves analyzing the molecular structure and packing through X-ray diffraction and exploring interactions like hydrogen bonding and donor-acceptor interactions (Boraei et al., 2021).

Acetate Alkylation with Primary Alcohols : A study demonstrated the alkylation of acetates, like tert-butyl acetate, with primary alcohols. This method provides a direct route to important carboxylates in organic and industrial chemistry (Iuchi et al., 2010).

Quantitative Determination in Amino Acid and Peptide Derivatives : The tert-butyloxycarbonyl group has been quantitatively analyzed in N-blocked amino acids and peptides, demonstrating its utility in the field of peptide chemistry (Ehrlich-Rogozinski, 1974).

Synthesis of Tri- and Tetrasubstituted Furans : Research involving the synthesis of substituted furans through alkylation of tert-butyl acetoacetate highlights its role in producing complex organic compounds (Stauffer & Neier, 2000).

Safety And Hazards

Propiedades

IUPAC Name |

tert-butyl 2-(2,2,2-trifluoroethylamino)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14F3NO2/c1-7(2,3)14-6(13)4-12-5-8(9,10)11/h12H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRTAWWMBAQECIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CNCC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 2-[(2,2,2-trifluoroethyl)amino]acetate | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

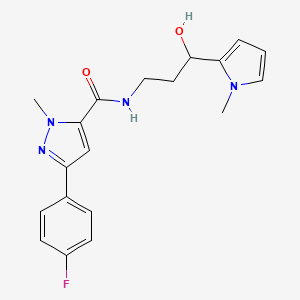

![4-[(2-Pyrazinylamino)methyl]benzenecarbonitrile](/img/structure/B2759945.png)

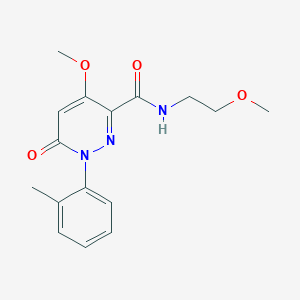

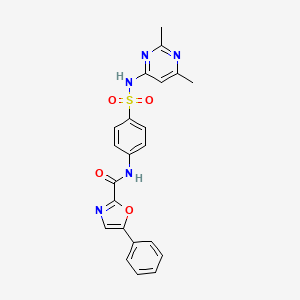

![5-(3,4-dimethoxyphenyl)-1,8,8-trimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B2759948.png)

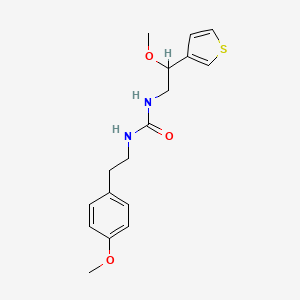

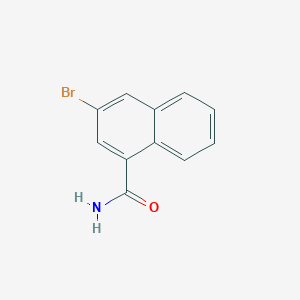

![1-[3-(Phenoxymethyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2759953.png)

![[(2R,4S)-2-Methyloxan-4-yl]methanol](/img/structure/B2759955.png)

![N-(2,3-dimethylphenyl)-2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2759958.png)

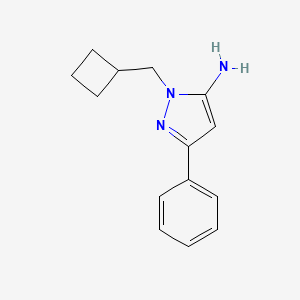

![3-Iodo-1,4,5,6-tetrahydrocyclopenta[C]pyrazole](/img/structure/B2759961.png)